molecular formula C15H12N4O3S B11023228 N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11023228
M. Wt: 328.3 g/mol
InChI Key: KUHFYZZDOHVYQJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H12N4O3S/c1-9(20)17-10-2-4-11(5-3-10)18-13(21)12-8-16-15-19(14(12)22)6-7-23-15/h2-8H,1H3,(H,17,20)(H,18,21)

InChI Key

KUHFYZZDOHVYQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method is the microwave-assisted multi-component reaction, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free conditions . This method is advantageous due to its efficiency and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alkane derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancerous processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines and thiadiazole derivatives, such as:

Uniqueness

N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific structural features and the combination of biological activities it exhibits

Biological Activity

N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidine core fused with an acetylamino-substituted phenyl group and a carboxamide functional group. The molecular formula is C15H12N4O3SC_{15}H_{12}N_{4}O_{3}S, and it has a molecular weight of approximately 328.35 g/mol. The synthesis typically involves multi-step organic reactions, which may include microwave-assisted synthesis to enhance efficiency and yield .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound shows significant antimicrobial properties against various pathogens. For instance, it has been evaluated against both bacterial and fungal species, demonstrating effective inhibition at low concentrations.
  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation in vitro. Structure–activity relationship studies suggest that modifications to the phenyl substituent can enhance its anti-proliferative effects compared to established chemotherapeutics like desferrioxamine .
  • Mechanism of Action : While the precise mechanisms are still under investigation, initial findings suggest that the compound interacts with specific molecular targets involved in disease processes. These interactions could potentially modulate pathways related to cell growth and apoptosis .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against multiple pathogens,
AntitumorInhibits tumor cell proliferation
MechanismInteraction with molecular targets,

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against eight bacterial and eight fungal species. The compound exhibited minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL for bacteria and was particularly effective against certain food-contaminating fungi.
  • In Vitro Antitumor Activity : Another investigation focused on the anti-proliferative effects of this compound on various cancer cell lines. Results indicated that it outperformed some conventional treatments in terms of potency, suggesting it may serve as a lead compound for further development in oncology .

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